molecular formula C21H26N2O3 B1176823 transcription factor QM CAS No. 157512-37-3

transcription factor QM

Cat. No.: B1176823
CAS No.: 157512-37-3
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Description

Transcription factor QM is a member of the evolutionarily conserved Qm protein family, with homologs found in species from yeast to humans . The high degree of amino acid sequence identity among family members suggests that these proteins were selectively conserved through evolution to perform an important, fundamental biological role related to gene expression . As a transcription factor, QM is understood to function as a regulatory protein that binds to specific DNA sequences to control the rate of genetic transcription from DNA to messenger RNA . This process is essential for directing cellular processes such as growth, differentiation, and response to environmental stimuli . Researchers utilize this protein to investigate the intricate mechanisms of transcriptional regulation, cell fate determination, and the maintenance of pluripotency in stem cells . The study of conserved factors like QM provides critical insights into the core regulatory networks that operate across diverse forms of life. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

157512-37-3

Molecular Formula

C21H26N2O3

Synonyms

transcription factor QM

Origin of Product

United States

Molecular Architecture and Functional Domains of Transcription Factor Qm

Elucidating the Structural Basis for DNA and Protein Interactions

The ability of transcription factor QM to modulate gene expression stems from its modular molecular architecture, which facilitates specific interactions with both DNA and other regulatory proteins. wikipedia.orgwikipedia.org Structural analyses and sequence alignments have revealed several key features. The protein contains a basic, proline-rich domain at its N-terminus (approximately the first 30 amino acids) and is predicted to form two amphipathic alpha-helices—one basic and one acidic. nih.govgeneticsmr.orgoup.com This arrangement of charged and helical regions provides the structural foundation for its dual interaction capabilities.

Identification and Characterization of DNA-Binding Domains within this compound

Direct experimental evidence has confirmed that this compound can bind to DNA. nih.gov The molecular basis for this interaction is attributed to specific DNA-binding domains (DBDs) within its polypeptide chain. wikipedia.org Sequence analysis of a QM homolog identified two distinct basic domains, encompassing residues 1-33 and 150-175, which are postulated to serve as the primary sites for DNA binding. geneticsmr.org These regions are rich in positively charged amino acids, which can form electrostatic interactions with DNA. geneticsmr.orgwikipedia.org

Domain/RegionApproximate Residues (in homolog)Proposed FunctionReference
N-terminal Basic/Proline-Rich Domain1-33Postulated DNA-binding nih.govgeneticsmr.org
Acidic Domain55-76Transcriptional activation geneticsmr.org
Basic Amphipathic α-helixNot specifiedPotential DNA or protein interaction nih.gov
Acidic Amphipathic α-helixNot specifiedPotential protein interaction nih.gov
C-terminal Basic Domain150-175Postulated DNA-binding geneticsmr.org
Zinc-Binding MotifNot specifiedEssential for c-Jun interaction geneticsmr.orgresearchgate.net

Analysis of Protein-Protein Interaction Domains in this compound

A crucial aspect of this compound's function is its ability to interact with other proteins, thereby influencing cellular signaling and gene expression pathways. jcancer.orgnih.gov Its most well-characterized interaction is with the proto-oncogene c-Jun, where it acts as a negative regulator. nih.gov QM binds directly to the leucine (B10760876) zipper domain of c-Jun, which inhibits c-Jun's DNA binding and transactivation capabilities. nih.govpnas.orgjcancer.org

In addition to its interaction with c-Jun, this compound is capable of self-associating to form homodimers. nih.govpnas.org It also engages with a variety of other cellular proteins. Research has identified interactions with Presenilin 1, a protein linked to Alzheimer's disease, and the proto-oncogene c-Yes. jcancer.orgresearchgate.netthebiogrid.org The regulation of these interactions is complex; for example, the binding of QM to c-Jun requires zinc ions, indicating that QM is a zinc-binding protein whose interactive capacity is dependent on this cofactor. geneticsmr.orgresearchgate.net The structural domains that mediate these diverse interactions underscore QM's role as a multifunctional protein within the cell. The high degree of evolutionary conservation of QM suggests that its modular approach to protein-protein interactions is a fundamental aspect of its function across different species. nih.govresearchgate.net

Interacting PartnerNature of InteractionReference
c-JunBinds to the leucine zipper of c-Jun, inhibiting its activity. nih.govpnas.org
Itself (Homodimerization)The Jif-1 protein binds to itself. nih.govpnas.org
Presenilin 1Interacts with QM/Jif-1. researchgate.net
c-YesQM regulates the c-Yes proto-oncogene. jcancer.org
FosAddition of Fos restores DNA-binding activity to Jun-Jif-1 complexes. nih.gov

Conformational Dynamics and Allosteric Modulation of this compound Activity

The function of transcription factors is frequently governed by conformational dynamics and allosteric regulation, where binding events at one site on the protein influence its activity at a distant site. nih.govnih.gov this compound is subject to several such regulatory mechanisms that dynamically modulate its interactions and function.

A key example of this modulation is the role of zinc ions in the QM-c-Jun interaction. geneticsmr.org The binding of zinc is a prerequisite for QM to interact with c-Jun, suggesting that the ion induces a specific conformational state in QM that is competent for binding. geneticsmr.orgresearchgate.net In addition to metal ions, post-translational modifications provide another layer of regulation. The interaction between QM and c-Jun is also modulated by phosphorylation via protein kinase C, indicating that the protein's conformational landscape and functional state can be altered by cellular signaling pathways. geneticsmr.org

Furthermore, the inhibitory effect of QM on c-Jun's DNA-binding activity can be dynamically reversed. The addition of the protein Fos, another member of the AP-1 complex, to a Jun-Jif-1 (QM) complex restores its ability to bind DNA. nih.gov This suggests a sophisticated allosteric mechanism where the formation of a ternary complex (Fos-Jun-QM) induces a conformational change that relieves the inhibition imposed by QM. nih.gov While detailed biophysical studies on the complete conformational energy landscape of QM are limited, the existing evidence of regulation by ions, phosphorylation, and protein partners strongly supports a model where its activity is controlled by a dynamic equilibrium between multiple, functionally distinct conformational states. plos.orgrsc.orgresearchgate.net

Mechanisms of Transcriptional Control by Transcription Factor Qm

Direct DNA Binding and Sequence Specificity of Transcription Factor QM

Current scientific evidence strongly indicates that this compound does not function as a classical sequence-specific DNA-binding protein. Subcellular fractionation studies have consistently demonstrated that QM is predominantly located in the cytoplasm, where it is associated with ribosomes in the rough endoplasmic reticulum. nih.gov This cytoplasmic localization is incompatible with a direct role in binding to promoter or enhancer regions of genes within the nucleus to regulate transcription.

While early in vitro studies suggested that QM could bind to DNA, these findings have not been substantiated by in vivo evidence demonstrating nuclear localization and direct interaction with specific DNA sequences. nih.gov Therefore, the concept of a specific DNA binding motif or sequence specificity for the QM protein is not supported by the current body of research. Its influence on transcription is, therefore, considered to be mediated through indirect mechanisms originating from the cytoplasm.

Regulation of Target Gene Transcription: Activation and Repression Paradigms

The regulatory effects of this compound on gene transcription appear to be context-dependent and are exerted indirectly through its interactions with key signaling proteins, most notably the proto-oncogene c-Jun, a component of the AP-1 transcription factor complex.

Recruitment of Coregulators and Basal Transcriptional Machinery

Given its cytoplasmic localization, there is no direct evidence to suggest that this compound recruits traditional transcriptional coregulators (such as coactivators or corepressors) or components of the basal transcriptional machinery to gene promoters. Instead, its influence on the recruitment of these factors is likely a downstream consequence of its modulation of signaling pathways that ultimately impact the activity of nuclear transcription factors.

The primary mechanism by which QM is thought to repress transcription is through its interaction with c-Jun. nih.gov In vitro studies have shown that the chicken homolog of QM, Jif-1, can inhibit the formation of Jun-Jun homodimers. nih.gov By binding to c-Jun in the cytoplasm, QM may sequester it, preventing its translocation to the nucleus and subsequent binding to AP-1 sites in the promoters of target genes. This sequestration would effectively block the recruitment of coactivators and the basal transcription machinery necessary for gene activation by AP-1, leading to transcriptional repression.

The interaction of QM with other signaling molecules, such as the proto-oncogene c-Yes, an Src family kinase, further points to a role in modulating signal transduction pathways. nih.gov By reducing the kinase activity of c-Yes, QM could influence a cascade of phosphorylation events that ultimately affect the activity of various transcription factors and their ability to recruit coregulators. nih.gov

Interaction with RNA Polymerase II Initiation Complex Components

As this compound is not a nuclear protein, there is no evidence of direct physical interaction with components of the RNA Polymerase II (Pol II) initiation complex, such as TFIIB, TFIID, or Pol II itself. Any influence of QM on the assembly or function of the Pol II initiation complex would be an indirect effect mediated by its regulation of upstream signaling pathways that control the activity of nuclear transcription factors. By inhibiting the nuclear function of activators like c-Jun, QM would consequently prevent the efficient recruitment and assembly of the Pol II pre-initiation complex at target promoters.

Modulating Chromatin Accessibility and Nucleosome Positioning

Direct modulation of chromatin accessibility and nucleosome positioning is a function of nuclear proteins that can interact with chromatin remodeling complexes and histone modifying enzymes. Due to its cytoplasmic location, this compound does not directly participate in these processes. nih.gov However, by regulating the activity of transcription factors like c-Jun, which are known to recruit chromatin remodelers and histone acetyltransferases to open up chromatin structure, QM can indirectly influence the chromatin state of target genes. By repressing c-Jun activity, QM would contribute to maintaining a more condensed chromatin structure at AP-1 regulated promoters, thereby limiting the accessibility of the transcriptional machinery to the DNA.

This compound and Promoter/Enhancer Element Recognition

The recognition of promoter and enhancer elements is a key function of nuclear transcription factors that directly bind to specific DNA sequences within these regulatory regions. As established, this compound does not fit this description. Its role in the context of promoter and enhancer elements is indirect, mediated through its influence on the availability and activity of bona fide transcription factors.

Analysis of Transcriptional Start Site Selection

The selection of the transcriptional start site (TSS) is a precise process guided by the core promoter elements and the assembly of the pre-initiation complex, which is often influenced by the binding of specific transcription factors to proximal promoter and enhancer regions. There is no evidence to suggest a direct role for this compound in the selection of the TSS. Its impact on this process would be a secondary effect of its regulation of transcription factors that do play a direct role in TSS selection. By inhibiting the function of an activator like c-Jun, QM could prevent the proper assembly of the transcriptional machinery at the correct TSS of AP-1 target genes, potentially leading to a decrease in the fidelity or efficiency of transcription initiation.

Role of CpG Islands and GC-Rich Promoters in QM-Mediated Regulation

CpG islands are genomic regions with a high frequency of CpG dinucleotides and are often located in the promoter regions of genes. nih.govbiomodal.com These areas are typically unmethylated, a state that is associated with a chromatin structure accessible to transcription factors, thus facilitating gene expression. biomodal.comnih.gov Promoters rich in GC content are a characteristic feature of many mammalian genes, particularly housekeeping genes and those involved in developmental regulation. plos.org The regulation of transcription at these sites is a complex process involving the interplay of various factors that recognize and bind to these specific DNA sequences. plos.org

While direct evidence detailing the specific interaction of this compound (RPL10) with CpG islands and GC-rich promoters is not extensively documented, its role as a transcriptional regulator suggests a potential involvement in modulating gene expression at these sites. The regulation of genes with CpG island promoters is crucial for normal cellular function, and alterations in the methylation status of these regions are linked to diseases such as cancer. biomodal.com Given that QM/RPL10 has been implicated in cancer, its regulatory functions may intersect with the epigenetic control exerted at these genomic locations.

The transcription factor c-Jun, a known interaction partner of QM, has been shown to be involved in the regulation of genes that can be influenced by the methylation status of CpG islands. nih.gov Specifically, c-Jun/c-Fos heterodimers have been found to bind to a class of methylated DNA sequence motifs that include CpG dinucleotides, thereby activating previously silenced genes. nih.gov This suggests an indirect mechanism by which QM could influence transcription at CpG islands through its interaction with c-Jun. By modulating the activity of c-Jun, QM could potentially influence the expression of genes whose promoters are rich in CpG sites.

Combinatorial Regulation Involving this compound

Transcriptional regulation in eukaryotes is often a combinatorial process, where multiple transcription factors work together to fine-tune gene expression. genecards.org This allows for a highly specific and controlled response to various cellular signals. This compound (RPL10) participates in this intricate regulatory network through its interactions with other key transcription factors and signaling molecules.

The most well-documented interaction of QM in the context of transcriptional regulation is with the proto-oncogene c-Jun. nih.govgenecards.org c-Jun is a component of the Activator Protein-1 (AP-1) transcription factor complex, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. wikipedia.org QM has been shown to negatively regulate c-Jun activity. wikipedia.org It achieves this by binding to c-Jun and inhibiting its ability to bind to DNA and transactivate its target genes. genecards.orgnih.gov This interaction is influenced by factors such as zinc ions and phosphorylation by protein kinase C, suggesting a dynamic and regulated process. wikipedia.org

Beyond its interaction with c-Jun, QM/RPL10 has been found to associate with components of the NF-κB signaling pathway. nih.gov Specifically, in pancreatic cancer cells, RPL10 can bind to p65 and IKKγ, key regulators of the NF-κB pathway. youtube.com This interaction appears to down-regulate the expression of p65, indicating that RPL10 can modulate the activity of this critical inflammatory and cell survival pathway. nih.govyoutube.com

The ability of QM/RPL10 to interact with multiple, distinct regulatory proteins like c-Jun and components of the NF-κB pathway underscores its role as a node in the complex network of transcriptional control. These interactions allow QM to integrate signals from different pathways and contribute to a coordinated cellular response.

Transcription Factor Qm Within Cellular Regulatory Networks

Integration of Transcription Factor QM into Transcriptional Regulatory Networks

The integration of this compound (RPL10) into transcriptional regulatory networks is predicated on its capacity to function outside the ribosome. nih.gov This non-canonical role allows it to directly interact with key nuclear proteins and modulate their activity. The expression and localization of RPL10 are subject to regulation by various cellular stimuli, including stress signals, which can alter its availability for nuclear functions. researchgate.net In the nucleus, RPL10 can act as a transcriptional co-repressor by binding to other transcription factors, thereby influencing the expression of a wide array of target genes involved in processes such as cell growth, differentiation, and apoptosis. frontiersin.orgnih.gov This ability to shuttle between the ribosome and the nucleus positions RPL10 as a unique sensor that can link the cell's translational status to its transcriptional program.

Cross-Talk with Other Transcription Factor Families and Signaling Pathways

RPL10/QM modulates cellular function by interacting with various signaling pathways and transcription factor families. This cross-talk allows it to integrate diverse signals and contribute to a coordinated cellular response.

The most extensively characterized extra-ribosomal function of RPL10/QM is its direct interaction with the c-Jun proto-oncoprotein, a key component of the Activator Protein-1 (AP-1) transcription factor complex. mdpi.comnih.gov Multiple studies have demonstrated that RPL10/QM acts as a negative regulator of c-Jun. nih.govnih.gov It binds directly to c-Jun and represses its transcriptional activation capabilities. genecards.orgwikipedia.orgusbio.net This interaction inhibits the DNA-binding activity of c-Jun, thereby downregulating the expression of AP-1 target genes, which are involved in cell proliferation and stress responses. mdpi.comnih.gov This repressive function highlights RPL10/QM's role as a modulator of oncogenic signaling pathways. nih.gov

Interacting ProteinsType of InteractionFunctional Outcome
RPL10/QM and c-Jun (AP-1) Direct physical bindingRepression of c-Jun transcriptional activity; Inhibition of AP-1 target gene expression. mdpi.comnih.govnih.gov

While direct physical interaction between RPL10/QM and members of the CREB/ATF (cAMP response element-binding protein/activating transcription factor) family has not been extensively documented, their pathways are interconnected. The AP-1 and CREB/ATF families of transcription factors are known to engage in cross-family dimerization. uhod.org This interaction can alter the DNA binding specificity of the resulting heterodimers, creating a more diverse range of transcriptional responses. Given that RPL10/QM directly regulates the AP-1 component c-Jun, it can indirectly influence the pool of available factors for dimerization, thereby potentially modulating the activity of CREB/ATF-AP-1 heterodimers.

Specificity protein 1 (Sp1) is a ubiquitously expressed transcription factor that regulates a multitude of genes. It can interact with various other nuclear proteins to activate or repress transcription. nih.gov Research has demonstrated functional interactions and synergistic activation between Sp1 and other transcription factor families, such as the helicase-like transcription factor (HLTF), a member of the SNF/SWI family. While direct binding studies between RPL10/QM and Sp1 are not prominent, the established role of RPL10/QM in modulating major transcriptional regulators like c-Jun suggests its potential to indirectly affect Sp1-mediated transcription, particularly on promoters where binding sites for both AP-1 and Sp1 are present.

In the context of cardiac development and gene expression, the transcription factors GATA4 and NKX2-5 are master regulators that often function cooperatively. nih.govresearchgate.net They are known to physically interact and synergistically activate cardiac-specific promoters, such as that of the atrial natriuretic factor (ANF). nih.govbohrium.com This partnership is a paradigm for cooperative crosstalk between critical pathways in organogenesis. nih.gov There is currently no direct evidence linking RPL10/QM to the GATA4/NKX2-5 complex. However, given that AP-1 activity is implicated in cardiac remodeling, the regulation of c-Jun by RPL10/QM could potentially influence the broader transcriptional environment of cardiomyocytes, indirectly affecting the output of networks governed by GATA4 and NKX2-5.

Interacting FamiliesType of InteractionFunctional Outcome
AP-1 (Fos/Jun) and ATF/CREB Cross-family heterodimerizationAlters DNA binding specificity and transcriptional targets. uhod.org
GATA4 and NKX2-5 Direct physical binding; Mutual cofactorsSynergistic activation of cardiac-specific gene promoters. nih.govbohrium.com

Dynamic Rewiring of this compound Networks in Cellular States

Transcriptional regulatory networks are not static; they undergo dynamic rewiring in response to changes in cellular states, such as differentiation, proliferation, or disease. This rewiring involves changes in the expression, localization, and activity of transcription factors and their co-regulators, leading to altered gene expression programs.

The role of RPL10/QM as an extra-ribosomal protein makes it a prime candidate for contributing to such network rewiring. For instance, under conditions of cellular stress or in certain cancers, the expression and nuclear localization of RPL10/QM can be altered. nih.govnih.gov An increase in nuclear RPL10/QM could lead to greater repression of c-Jun, fundamentally shifting the balance of AP-1-regulated gene expression. This change can rewire the network from a pro-proliferative state to one favoring cell cycle arrest or apoptosis. Conversely, mutations or deletions in the RPL10 gene, as seen in some cancers, could disable this repressive function, leading to unchecked c-Jun activity and contributing to a malignant phenotype. mdpi.com Therefore, the dynamic regulation of RPL10/QM's availability for its extra-ribosomal, transcriptional functions represents a critical mechanism for remodeling cellular regulatory networks in response to physiological and pathological cues.

Computational Modeling of this compound-Centric Gene Regulatory Networks

The intricate regulatory networks governed by transcription factors are increasingly being studied using computational models. These models aim to simulate and predict the dynamic behavior of gene expression based on the interactions between transcription factors and their target genes. While specific computational models exclusively centered on this compound are not extensively documented in publicly available research, the established principles and methodologies for modeling other transcription factor-centric gene regulatory networks can be theoretically applied to understand the regulatory landscape of QM.

Computational modeling of a this compound (QM)-centric gene regulatory network would involve the integration of various biological data to construct a mathematical or computational representation of the system. This model could then be used to simulate how changes in QM activity or concentration might affect the expression of its target genes and, consequently, cellular processes.

Several computational approaches are commonly employed to model gene regulatory networks, each with its own strengths and limitations. These can be broadly categorized as follows:

Boolean Networks: This is one of the simplest approaches, where genes are represented as binary nodes that can be either "ON" (expressed) or "OFF" (not expressed). The state of each gene at a given time point is determined by a logical rule that depends on the state of its regulators in the previous time point. A Boolean model of a QM-centric network would define the logical relationships between QM and its target genes, allowing for qualitative predictions of network behavior under different conditions.

Differential Equation Models: These models provide a more quantitative description of gene regulatory networks by representing the concentrations of mRNA and proteins as continuous variables. The rate of change of these concentrations is described by a set of ordinary differential equations (ODEs) that incorporate parameters for transcription rates, translation rates, and degradation rates. An ODE-based model of a QM-centric network could predict the precise expression levels of target genes over time in response to varying levels of active QM.

Bayesian Networks: These are probabilistic graphical models that represent the conditional dependencies between genes. By analyzing gene expression data, a Bayesian network can infer the structure of the regulatory network, including the relationships between a transcription factor like QM and its potential targets. This approach is particularly useful for identifying regulatory interactions from large-scale experimental data.

Systems Biology Approaches: These approaches integrate multiple types of "omics" data (e.g., transcriptomics, proteomics, genomics) to build comprehensive models of regulatory networks. For a QM-centric network, this could involve combining gene expression data from cells with altered QM activity with data on QM protein-protein interactions and QM binding sites on the genome. Such integrated models can provide a more holistic understanding of the role of QM within the broader cellular context.

The development of a computational model for a QM-centric gene regulatory network would typically follow these steps:

Network Reconstruction: Identifying the components of the network, which include QM, its direct and indirect target genes, and any co-regulators. This information is gathered from literature, and experimental data such as chromatin immunoprecipitation sequencing (ChIP-seq) to identify QM binding sites and RNA sequencing (RNA-seq) to identify genes whose expression changes with QM activity.

Model Formulation: Choosing an appropriate modeling formalism (e.g., Boolean, ODE, Bayesian) based on the available data and the specific biological questions being addressed.

Parameter Estimation: Determining the values of the model parameters (e.g., reaction rates, binding affinities) by fitting the model to experimental data.

Model Simulation and Analysis: Using the model to simulate the behavior of the network under different conditions and to make predictions that can be experimentally validated.

While specific, published computational models for this compound are not readily found, the application of these established modeling techniques holds significant promise for elucidating the complex regulatory roles of this important transcription factor. Such models could provide valuable insights into how QM contributes to cellular function in both normal and disease states.

Regulation of Transcription Factor Qm Expression and Activity

Transcriptional and Post-Transcriptional Regulation of the QM Gene

The expression of the QM gene is a tightly controlled process, influenced by various transcription factors and signaling pathways that respond to extracellular cues. The promoter region of the QM gene contains several consensus binding sites for transcription factors, indicating a complex regulatory network.

One of the key regulators of QM gene expression is the transcription factor c-Jun, a component of the AP-1 (Activator Protein-1) complex. The chicken homolog of QM, known as Jif-1 (Jun-interacting factor-1), was identified through its interaction with c-Jun. nih.gov This interaction is significant as it suggests a feedback loop where QM can modulate the activity of a transcription factor that, in turn, may regulate its own expression. While QM has been shown to inhibit the transactivation of AP-1 regulated promoters, the precise mechanism by which c-Jun influences the transcription of the QM gene itself is an area of ongoing investigation. nih.gov It is plausible that c-Jun, as part of the AP-1 complex, binds to specific sites within the QM promoter to either activate or repress its transcription, depending on the cellular context and the presence of other co-regulatory proteins.

Furthermore, the promoters of many genes that are rapidly induced by growth factors contain a serum response element (SRE). nih.gov The presence of an SRE in the promoter of a gene suggests that its expression can be upregulated in response to serum stimulation, a condition rich in growth factors. This signaling often involves the activation of the mitogen-activated protein kinase (MAPK) pathway, which can lead to the activation of transcription factors that bind to the SRE. wikipedia.org Analysis of the QM gene promoter for such elements would provide insight into its regulation by growth factor signaling pathways.

Post-transcriptional regulation adds another layer of control to QM expression. This level of regulation determines the fate of the QM mRNA transcript after it has been synthesized. Key mechanisms of post-transcriptional control include the modulation of mRNA stability and its translation into protein, which are often mediated by RNA-binding proteins (RBPs) and microRNAs (miRNAs). nih.govplos.orgnih.govwikipedia.org

RBPs can bind to specific sequences within the 5' and 3' untranslated regions (UTRs) of mRNAs, influencing their stability and translational efficiency. researchgate.net For instance, some RBPs can protect the mRNA from degradation, leading to increased protein production, while others can target the mRNA for rapid decay. The identification of specific RBPs that interact with the QM mRNA would be crucial in understanding the dynamics of QM protein expression.

MiRNAs are small non-coding RNAs that typically bind to the 3' UTR of target mRNAs, leading to their degradation or the inhibition of their translation. wikipedia.orgnih.govnih.govkhanacademy.org Computational analyses can predict potential miRNA binding sites within the 3' UTR of the QM mRNA. Experimental validation of these interactions would confirm the role of specific miRNAs in fine-tuning QM protein levels. The regulation of QM by miRNAs would allow for rapid and precise adjustments of its expression in response to various cellular stimuli.

Post-Translational Modifications of Transcription Factor QM

Following its synthesis, the activity of the this compound is further modulated by a variety of post-translational modifications (PTMs). These covalent modifications can alter the protein's conformation, stability, interaction with other proteins, and subcellular localization, thereby providing a dynamic mechanism for regulating its function.

Phosphorylation is a widespread and crucial PTM that regulates the function of numerous transcription factors. The addition of a phosphate (B84403) group, typically on serine, threonine, or tyrosine residues, can act as a molecular switch to turn the protein's activity on or off. While direct evidence for the phosphorylation of this compound is still emerging, its regulation by signaling pathways known to activate protein kinases suggests that it is a likely target for this modification.

The functional consequences of transcription factor phosphorylation are diverse and can include:

Altered DNA Binding Affinity: Phosphorylation within or near the DNA-binding domain can either enhance or inhibit the ability of a transcription factor to bind to its target DNA sequences.

Modulation of Protein-Protein Interactions: Phosphorylation can create or disrupt binding sites for other proteins, such as co-activators or co-repressors, thereby influencing the transcriptional machinery.

Changes in Subcellular Localization: Phosphorylation can mask or expose nuclear localization signals (NLS) or nuclear export signals (NES), leading to the translocation of the transcription factor between the cytoplasm and the nucleus.

Regulation of Protein Stability: Phosphorylation can mark a transcription factor for ubiquitination and subsequent degradation by the proteasome, thus controlling its cellular abundance.

Given that QM interacts with key signaling molecules like c-Jun, which is a known downstream target of the JNK/MAPK pathway, it is highly probable that QM is also a substrate for kinases within these pathways. The identification of specific phosphorylation sites on QM and the kinases responsible for these modifications will be essential to fully understand its regulation.

Potential Phosphorylation SitePotential KinasePredicted Functional Consequence
Ser/Thr-Pro motifsMAPK/CDKRegulation of transcriptional activity, protein stability
Tyrosine residuesTyrosine kinases (e.g., Src family)Modulation of protein-protein interactions

Besides phosphorylation, other covalent modifications can also play a significant role in regulating the activity of this compound.

Sumoylation , the attachment of a Small Ubiquitin-like Modifier (SUMO) protein, is a common PTM for transcription factors and is often associated with transcriptional repression. nih.govplos.org Sumoylation can interfere with the binding of transcriptional co-activators or recruit co-repressor complexes to the promoter of target genes. Given QM's reported role in inhibiting AP-1 transactivation, it is plausible that sumoylation could be a mechanism contributing to this repressive function. The presence of consensus sumoylation motifs within the QM protein sequence would support this hypothesis.

Ubiquitination , the attachment of ubiquitin, is another critical PTM that primarily targets proteins for degradation by the proteasome. The ubiquitination of transcription factors is a key mechanism for controlling their turnover and ensuring a transient response to cellular signals. The stability of QM is likely regulated by the ubiquitin-proteasome system, and identifying the E3 ubiquitin ligases that target QM for degradation would provide valuable insights into the control of its cellular levels.

ModificationPotential Effect on QM ActivityPotential Interplay with other PTMs
SumoylationTranscriptional repression, altered protein-protein interactionsCan compete with ubiquitination for the same lysine (B10760008) residues
UbiquitinationProteasomal degradation, regulation of protein turnoverOften follows phosphorylation events

Subcellular Localization and Translocation Dynamics of this compound

The function of a transcription factor is critically dependent on its subcellular localization. For most transcription factors, their activity is exerted within the nucleus where they can access the genomic DNA. The translocation of transcription factors between the cytoplasm and the nucleus is a highly regulated process that allows for a rapid response to external stimuli.

Early studies on the expression pattern of QM during mouse development revealed a predominantly cytoplasmic localization. nih.gov This observation was consistent with its association with ribosomes and seemed to contradict a direct role as a nuclear modulator of c-Jun. nih.gov However, the localization of a protein can be dynamic and cell-type specific. It is possible that under specific cellular conditions or in response to certain signals, QM translocates to the nucleus to exert its function on gene transcription.

The movement of proteins into and out of the nucleus is controlled by specific amino acid sequences known as nuclear localization signals (NLSs) and nuclear export signals (NESs). The presence and accessibility of these signals within the QM protein sequence would determine its nucleocytoplasmic shuttling. Post-translational modifications, such as phosphorylation, can play a crucial role in regulating this process by masking or unmasking NLSs or NESs. For example, a phosphorylation event could trigger a conformational change that exposes an NLS, leading to the import of QM into the nucleus. Conversely, another modification might promote its export back to the cytoplasm.

Investigating the subcellular distribution of QM in different cell types and under various stimuli, along with identifying and characterizing its potential NLS and NES sequences, will be essential to fully elucidate its mechanism of action.

Biological Significance of Transcription Factor Qm in Cellular Processes

Role in Embryonic Development and Cell Lineage Determination

Transcription Factor QM (QM/RPL10) is dynamically expressed during embryonic development, suggesting a pivotal role in the intricate processes of tissue formation and cell fate decisions. Studies in mouse models have demonstrated that QM is expressed in a wide array of embryonic tissues. nih.gov Its expression is particularly prominent in the developing epidermis and is notably strong within the developing limbs. nih.govescholarship.org

The spatial and temporal expression pattern of QM is tightly regulated. For instance, analysis of embryos at various gestational stages has revealed that QM is downregulated in the surface ectoderm as development progresses. nih.govescholarship.org This modulation of expression levels at specific developmental time points and in specific tissues suggests a functional involvement in the orchestration of embryonic patterning and cell lineage commitment. While direct evidence linking QM to the determination of specific cell lineages is still an active area of research, its differential expression in various embryonic structures points towards a significant contribution to the complex gene regulatory networks that govern cell fate.

Involvement in Cellular Differentiation and Morphogenesis

The expression dynamics of this compound are closely associated with cellular differentiation and morphogenesis. In developing mouse embryos, QM is strongly expressed in chondrocytes within the transition zone of developing limb cartilage and in differentiated keratinocytes of the suprabasal regions of the epidermis. nih.govescholarship.org This pattern of expression in differentiating tissues suggests a role in the maturation and specialization of cells.

An interesting observation is the inverse relationship between QM expression and the proliferative capacity of cells in both cartilage and skin. nih.govescholarship.org This suggests that QM may be involved in the transition from a proliferative, undifferentiated state to a quiescent, differentiated state. Furthermore, the downregulation of QM during adipocyte differentiation provides additional evidence for its role in modulating cellular specialization. nih.gov The precise molecular mechanisms by which QM influences these processes are thought to involve its impact on post-translational protein processing, which is essential for the differentiation of specific tissues during embryogenesis. nih.gov

Regulation of Cellular Growth, Proliferation, and Apoptosis

Beyond its role in development, this compound is a critical regulator of fundamental cellular processes such as growth, proliferation, and programmed cell death (apoptosis). Research has shown that QM can influence cell viability and the cell cycle. For example, in the context of human epithelial ovarian cancer, the levels of QM/RPL10 have a direct impact on cell behavior. nih.gov

Experimental knockdown of the RPL10 gene in ovarian cancer cells leads to an inhibition of cell viability and a concurrent increase in apoptosis. nih.gov Conversely, the overexpression of RPL10 results in increased cell viability and a decrease in apoptosis. nih.gov These findings indicate that QM/RPL10 can act as a positive regulator of cell growth and a negative regulator of apoptosis. The inverse relationship between QM expression and proliferative capacity observed in developing cartilage and skin further supports its role in controlling cell proliferation. nih.govescholarship.org

Experimental ConditionEffect on Cell ViabilityEffect on Apoptosis
Knockdown of RPL10 DecreasedIncreased
Overexpression of RPL10 IncreasedDecreased

Contribution to Stress Response Mechanisms and Cellular Homeostasis

This compound participates in cellular stress responses, contributing to the maintenance of cellular homeostasis. Extra-ribosomal functions of QM/RPL10 have been identified in response to various cellular stressors. In yeast, RPL10 has been shown to have roles in the response to UV and oxidative stress. nih.gov

Furthermore, the homolog of RPL10 in tomato has been demonstrated to suppress BAX-induced cell death in yeast. nih.gov This protective effect is achieved through the inhibition of reactive oxygen species (ROS) generation. nih.gov ROS are highly reactive molecules that can cause significant damage to cellular components, and their accumulation is a hallmark of oxidative stress. By mitigating ROS levels, QM/RPL10 helps to protect the cell from stress-induced damage and maintain a stable internal environment. This function underscores the importance of QM in safeguarding cellular integrity under adverse conditions.

Dysregulation of this compound in Pathobiological Contexts (Excluding Disease Treatment)

The proper regulation of this compound is crucial for normal cellular function, and its dysregulation has been associated with various disease states. In the context of cancer, altered expression of QM/RPL10 has been observed. For instance, RPL10 has been found to be upregulated in human epithelial ovarian cancer tissues compared to normal ovarian tissues. nih.gov This overexpression is linked to increased cell viability, migration, and invasion, and decreased apoptosis, all of which are hallmark characteristics of cancer. nih.gov High levels of RPL10 protein have also been noted during the progression and development of prostate cancer.

Beyond cancer, mutations in the RPL10 gene have been identified in patients with autism, suggesting a role for this protein in the development and function of the nervous system. nih.gov These findings indicate that disruptions in the normal expression or function of QM/RPL10 can have significant pathological consequences, contributing to the development of a range of human diseases.

Pathobiological ContextNature of QM/RPL10 DysregulationAssociated Cellular Changes
Epithelial Ovarian Cancer UpregulationIncreased cell viability, migration, and invasion; Decreased apoptosis
Prostate Cancer High protein levelsAssociated with cancer progression and development
Autism Gene mutationsImplicated in modulating disease mechanism

Advanced Research Methodologies for Transcription Factor Qm Studies

Genomic and Transcriptomic Profiling Techniques

To comprehend the global impact of Transcription Factor QM on gene expression and its interaction with the genome, a suite of high-throughput sequencing technologies is utilized.

RNA Sequencing for Global Gene Expression Analysis

RNA Sequencing (RNA-seq) is a powerful technique used to profile the transcriptome of cells where this compound is active or has been perturbed. This method allows for a comprehensive analysis of the genes that are either activated or repressed by this compound. By comparing the transcriptomes of cells with and without functional this compound, researchers can identify downstream target genes and the cellular pathways that are regulated by this transcription factor.

The general workflow for an RNA-seq experiment to study this compound involves the isolation of total RNA from the cells of interest, followed by the depletion of ribosomal RNA and the construction of a cDNA library. This library is then sequenced using next-generation sequencing platforms. The resulting sequence reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential expression analysis is then performed to identify genes that show statistically significant changes in expression in response to this compound activity.

Experimental ConditionTotal ReadsMapped ReadsDifferentially Expressed Genes (Up)Differentially Expressed Genes (Down)
Control (No QM activity)150 million135 millionN/AN/A
QM Overexpression155 million140 million450320
QM Knockdown148 million132 million280510

This interactive table showcases typical data obtained from an RNA-seq experiment designed to investigate the effects of this compound on global gene expression.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Profiling

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is an essential technique for identifying the specific genomic regions where this compound binds. elifesciences.orgprinceton.edunih.gov This method provides a genome-wide map of the protein's binding sites, offering insights into the direct regulatory targets of this compound. The core principle of ChIP-seq involves cross-linking proteins to DNA within cells, followed by the fragmentation of the chromatin. An antibody specific to this compound is then used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced.

The resulting sequence reads are mapped to the genome to identify regions of enrichment, known as peaks, which represent the binding sites of this compound. Analysis of these binding sites can reveal consensus DNA binding motifs and their proximity to gene regulatory elements such as promoters and enhancers.

ATAC-seq for Chromatin Accessibility Analysis

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is employed to investigate how the binding of this compound may alter chromatin structure. uniprot.orgnih.govresearchgate.net This technique identifies regions of open chromatin across the genome, which are generally associated with active regulatory elements. By comparing the chromatin accessibility landscapes in the presence and absence of this compound, researchers can determine whether its binding leads to a more open, transcriptionally permissive state or a more closed, repressive state at its target loci. ATAC-seq is particularly valuable for understanding the pioneering activity of transcription factors and their role in modulating the epigenetic landscape. uniprot.org

Biochemical and Biophysical Assays for Molecular Interactions

To complement the genome-wide studies, a range of biochemical and biophysical assays are used to quantitatively characterize the molecular interactions of this compound.

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding Affinity

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study the binding of proteins to DNA. uniprot.orgreddit.comnih.gov In the context of this compound, EMSA is utilized to confirm direct binding to putative DNA target sequences identified through ChIP-seq and to determine the binding affinity. The principle of EMSA is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. nih.gov

To perform an EMSA, a purified or in vitro-translated this compound protein is incubated with a labeled DNA probe containing the putative binding site. The reaction mixture is then subjected to electrophoresis. The presence of a slower-migrating band corresponding to the protein-DNA complex confirms binding. By performing competition experiments with unlabeled specific and non-specific DNA sequences, the specificity of the interaction can be determined. Furthermore, by titrating the concentration of the protein while keeping the DNA concentration constant, a dissociation constant (Kd), which is a measure of binding affinity, can be calculated.

DNA Probe SequenceThis compound Concentration (nM)Percent Shifted Probe
5'-GATTACAGATTAC-3'00%
5'-GATTACAGATTAC-3'1025%
5'-GATTACAGATTAC-3'5075%
5'-GATTACAGATTAC-3'10095%

This interactive table illustrates hypothetical data from an EMSA experiment to determine the DNA binding affinity of this compound to a specific DNA sequence.

Quantitative Fluorescence Resonance Energy Transfer (FRET) for Protein-Protein Interactions

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for investigating protein-protein interactions in vitro and in living cells. biorxiv.orgmdpi.com Quantitative FRET (qFRET) can be used to determine the affinity and stoichiometry of the interaction between this compound and other proteins, such as co-activators or co-repressors. This method relies on the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically within 1-10 nm).

In a typical qFRET experiment to study the interaction of this compound with a partner protein, the two proteins are labeled with a suitable donor-acceptor fluorophore pair (e.g., CFP and YFP). The proteins are then mixed, and the FRET efficiency is measured as a function of their concentrations. By analyzing the FRET signal, the dissociation constant (Kd) for the protein-protein interaction can be determined, providing quantitative insights into the stability of the complex.

Co-Immunoprecipitation and Mass Spectrometry for Interaction Partner Identification

Co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) is a powerful and unbiased technique for identifying the protein interaction network of a target protein within its native cellular environment. creative-proteomics.comnih.govnih.gov This method involves using an antibody to specifically pull down the protein of interest (in this case, this compound) from a cell lysate. Any proteins that are bound to the target protein are also isolated. This entire complex is then analyzed by mass spectrometry to identify all the constituent proteins, thereby revealing direct and indirect interaction partners. nih.govnih.gov

This approach has been pivotal in moving beyond the view of proteins as solitary units to understanding their function within larger macromolecular complexes. nih.gov For this compound, identifying its interactome is crucial to understanding how it executes its extraribosomal functions, such as transcriptional regulation. The identification of interaction partners can provide direct clues about the pathways and molecular mechanisms it influences. For instance, interaction with other transcription factors, co-activators, or co-repressors would strongly support its role in gene expression control.

Research findings have begun to map the interaction landscape of this compound. While large-scale screening studies often identify ribosomal proteins as interactors due to its primary role, specific extraribosomal partners have also been identified. One key interaction is with the transcription factor c-Jun, which QM is known to negatively regulate. thebiogrid.org Other studies, some using related techniques like yeast two-hybrid assays, have identified interactions with other ribosomal proteins and RNA-binding proteins, suggesting a complex regulatory network. researchgate.net

Interactor ProteinMethod of IdentificationFunctional Implication
c-JunCo-ImmunoprecipitationNegative regulation of AP-1 transcriptional activity
RPL11Co-fractionation, Affinity Capture-MSComponent of ribosomal complex, potential extraribosomal regulatory module
RPL12Co-fractionation, Affinity Capture-MSComponent of ribosomal complex, potential extraribosomal regulatory module
RPL30 (in N. benthamiana)Yeast Two-HybridInvolvement in disease resistance pathways
RPL23 (in N. benthamiana)Yeast Two-HybridInvolvement in disease resistance pathways
RPS30 (in N. benthamiana)Yeast Two-HybridInvolvement in disease resistance pathways
RNA recognition motif protein (in N. benthamiana)Yeast Two-HybridPotential role in RNA processing or regulation

Reporter Gene Assays for Transcriptional Activity Measurement

Reporter gene assays are a cornerstone for studying the regulation of gene expression and are particularly well-suited for measuring the transcriptional activity of factors like QM. youtube.comspringernature.com The principle of this assay is to place a reporter gene, such as luciferase or β-galactosidase, under the control of a specific promoter or regulatory DNA sequence of interest. youtube.comnih.gov This DNA construct is then introduced into cells. The activity of the reporter protein, which can be easily quantified (e.g., by measuring light output for luciferase), serves as a direct readout of the transcriptional activity driven by the promoter. youtube.commdpi.com

To measure the effect of this compound on a target gene, cells are co-transfected with the reporter construct and an expression vector for QM. An increase or decrease in the reporter signal compared to control cells (without QM overexpression) indicates whether QM functions as a transcriptional activator or repressor for that specific promoter. youtube.com This method is highly sensitive and allows for the quantitative dissection of regulatory elements. springernature.com

A significant application of this methodology has been to validate the inhibitory effect of this compound on c-Jun, a component of the AP-1 transcription factor complex. Studies have utilized a luciferase reporter gene driven by a promoter containing AP-1 binding sites. When QM is co-expressed, a significant reduction in luciferase activity is observed, confirming that QM suppresses the transcriptional activity of c-Jun.

Promoter/Regulatory ElementReporter GeneEffect of this compoundConclusion
AP-1 Response Element (e.g., 5xTRE)Firefly LuciferaseDecreased Luciferase ActivityQM acts as a repressor of c-Jun/AP-1 mediated transcription
Fas Promoter (containing GAS elements)Firefly LuciferaseSuppression of transcription (in cooperation with c-Jun)QM, with c-Jun, contributes to the repression of the Fas promoter

Gene Editing and Perturbation Strategies (e.g., siRNA, CRISPR/Cas9) for Functional Dissection

To understand the specific cellular functions of this compound, researchers employ strategies to perturb its expression or function. These include gene knockdown using small interfering RNA (siRNA) and gene knockout using the CRISPR/Cas9 system. nih.govfrontiersin.org

siRNA-mediated knockdown involves introducing short, double-stranded RNA molecules that are complementary to the QM mRNA sequence into cells. This leads to the degradation of the target mRNA, resulting in a transient but significant reduction in QM protein levels. nih.govnih.gov The resulting cellular or molecular phenotype can then be studied to infer the function of the protein.

CRISPR/Cas9-mediated knockout offers a more permanent and complete loss-of-function approach. nih.govbiorxiv.org The system uses a guide RNA to direct the Cas9 nuclease to a specific location in the QM gene, where it creates a double-strand break. The cell's error-prone repair of this break often results in small insertions or deletions that disrupt the gene's reading frame, leading to a permanent knockout of the gene. frontiersin.org

These perturbation strategies are invaluable for dissecting the role of QM in various biological processes. For example, studies have shown that mutations or altered expression of QM (RPL10) are associated with specific diseases, such as T-cell acute lymphoblastic leukemia (T-ALL). frontiersin.org Using gene editing to create cell lines with these specific mutations allows for detailed investigation into how they contribute to the disease phenotype.

MethodModel SystemKey FindingFunctional Implication
siRNA KnockdownHuman Cancer Cell Lines (e.g., Liver)Increased sensitivity to apoptosis induced by environmental toxins (PM2.5)QM is involved in cellular stress response and survival pathways
CRISPR/Cas9 KnockoutHuman Cell Lines (e.g., RPE-1)Can be used in parallel screens to assess impact of p53 status on gene essentialityProvides a tool to study genetic interactions and cellular dependencies related to QM
Somatic Mutations (e.g., R98S, Q123R)Pediatric T-ALL patientsAssociated with development of leukemia; Q123R mutation linked to protein synthesis defectsQM function is critical for normal hematopoiesis; mutations can be oncogenic
Gene Silencing (RNAi)Nicotiana benthamiana (plant)Compromised resistance to nonhost pathogensQM plays a role in innate immunity and defense responses

In Vitro and Ex Vivo Model Systems for Functional Validation

To validate the functions of this compound identified through molecular studies, various in vitro and ex vivo model systems are utilized. These systems provide a physiological context to test hypotheses about the protein's role.

In Vitro Models:

Cell Lines: A wide range of human cancer cell lines (e.g., pancreatic, ovarian, liver) are used to study the role of QM in tumorigenesis, cell proliferation, apoptosis, and stress responses. These models are amenable to genetic manipulation, such as overexpression or knockdown of QM, allowing for controlled experiments.

Cell-Free Transcription-Translation (TX-TL) Systems: These reconstituted systems contain all the necessary molecular machinery for transcription and translation, but in a test tube format. nih.govresearchgate.netnih.gov They can be used to study the direct effect of purified QM protein on the transcription of a specific DNA template without the complexity of the cellular environment. bohrium.com This allows for a precise determination of its intrinsic activity as a transcriptional regulator.

Ex Vivo Models:

Patient-Derived Organoids (PDOs): PDOs are three-dimensional cultures grown from patient tumor samples that recapitulate many of the characteristics of the original tumor, including its cellular heterogeneity and architecture. nih.govresearchgate.netyoutube.com These "mini-tumors" can be used to study the function of QM in a more patient-relevant context. nih.govyoutube.com For example, organoids derived from T-ALL patients with QM mutations could be used to test the efficacy of targeted therapies or to study the molecular consequences of these mutations in a preserved tissue architecture.

The use of these diverse model systems is critical for translating fundamental discoveries about this compound into a deeper understanding of its role in human health and disease.

Emerging Research Avenues and Future Perspectives for Transcription Factor Qm

Unraveling Novel Extraribosomal Functions and Regulatory Networks

The classical view of ribosomal proteins confined to their roles in translation is rapidly evolving. QM (RPL10) is a prime example of a ribosomal protein with significant "moonlighting" capabilities, particularly in the realm of gene regulation. A key extraribosomal function of QM is its ability to translocate from the cytoplasm into the nucleus, where it directly participates in transcriptional control.

One of the most well-documented extraribosomal roles for human QM is its interaction with the proto-oncogenic transcription factor c-Jun. nih.govnih.govnih.govtandfonline.com In the nucleus, QM can bind to c-Jun, forming a complex that represses c-Jun's ability to transactivate gene expression. nih.gov This is achieved by inhibiting the binding of c-Jun homodimers to their DNA target sequences. nih.govtandfonline.com This negative regulatory function suggests QM is a component of signaling pathways that modulate cell proliferation, differentiation, and apoptosis. nih.govtandfonline.com The translocation of QM into the nucleus can be promoted by proteins such as presenilin 1, a factor implicated in Alzheimer's disease, further linking QM's regulatory functions to complex cellular states. nih.govportlandpress.com

Research in plant biology has further expanded our understanding of QM's regulatory networks. In Arabidopsis, RPL10A, a QM homolog, is phosphorylated in response to viral infections, promoting its localization to the nucleus. nih.gov There, it interacts with a MYB domain-containing transcription factor to suppress the transcription of genes related to the translational machinery, a strategy thought to be part of an antiviral defense mechanism. pnas.org Furthermore, studies in Nicotiana benthamiana have shown that silencing QM/RPL10 compromises disease resistance by affecting the expression of numerous defense-related genes. mdpi.com Transcriptome profiling of these plants revealed that QM/RPL10 acts as a central regulator, influencing genes involved in plant defense signaling and translation. mdpi.com These findings highlight that QM is not just a passive component of the ribosome but an active participant in complex gene regulatory networks that govern cellular responses to stress and pathogens.

Interacting PartnerOrganismFunction of Interaction
c-Jun HumanNegative regulation of transcriptional activity by inhibiting DNA binding. nih.govtandfonline.com
c-Yes HumanInhibition of c-Yes kinase activity, affecting downstream signal transduction. nih.gov
Presenilin 1 (PS1) HumanPromotes translocation of QM from the cytoplasm to the nucleus. nih.govportlandpress.com
MYB Transcription Factor ArabidopsisRegulation of defense genes against viral infection. pnas.orgmdpi.com
RNA Recognition Motif (RRM) Protein ArabidopsisPositive regulation of defense and translation-associated genes. mdpi.comresearchgate.net
Ribosomal Proteins (RPL30, RPL23, RPS30) ArabidopsisPositive regulation of defense and translation-associated genes. mdpi.comresearchgate.net

Exploring Context-Dependent Specificity and Pleiotropic Effects

The functional diversity of QM (RPL10) is underscored by its context-dependent specificity and broad, pleiotropic effects. The existence of multiple QM/RPL10 paralogs in organisms like Arabidopsis thaliana provides a clear example of functional specialization. These paralogs (RPL10A, RPL10B, and RPL10C) are not functionally redundant; they exhibit differential expression patterns in various tissues and in response to environmental cues, such as ultraviolet-B (UV-B) stress. nih.govwikipedia.org For instance, under UV-B radiation, AtRPL10B is down-regulated while AtRPL10C is up-regulated, suggesting distinct roles for each protein in the stress response. nih.gov This differential regulation implies that the specific cellular context dictates which QM paralog is expressed and, consequently, its functional output.

The pleiotropy of QM is evident from its simultaneous involvement in fundamental and specialized cellular processes. Its primary role is integral to ribosome biogenesis, being essential for the joining of the 40S and 60S subunits to form a functional 80S ribosome. nih.gov Disruptions in this function can be lethal. nih.gov Beyond this, QM's extraribosomal functions extend to:

Transcriptional Regulation: As discussed, it directly modulates the activity of transcription factors like c-Jun. tandfonline.com

Signal Transduction: It influences signaling pathways by interacting with kinases like c-Yes. nih.gov

Stress Responses: It is a key regulator in plant immunity and has been implicated in managing reactive oxygen species (ROS) levels in human cells. mdpi.comnih.gov

Development: Studies in plants have shown that different RPL10 paralogs are essential for various developmental stages, including gametophyte and embryo development. nih.govnih.gov

This array of functions, from the core machinery of protein synthesis to the nuanced regulation of gene expression and stress signaling, establishes QM as a classic example of a pleiotropic protein whose specific actions are tailored to the cellular environment.

Investigating QM's Role in Three-Dimensional Chromatin Architecture

While direct evidence linking QM (RPL10) to the organization of three-dimensional (3D) chromatin architecture is still nascent, this area represents a compelling frontier for future research. The connection is suggested by QM's established role in regulating transcription factors that are themselves known to influence chromatin structure.

The transcription factor c-Jun, a primary interaction partner of QM, has been shown to act as a barrier to cellular differentiation by modulating chromatin structure and limiting chromatin accessibility. nih.gov By repressing c-Jun, QM could indirectly facilitate changes in chromatin state that are necessary for specific gene expression programs. For example, c-Jun can recruit other proteins, such as Cockayne Syndrome Protein B (CSB), to specific genomic loci to regulate local chromatin structure and nucleosome positioning. nih.gov Therefore, by controlling the activity of a key chromatin modulator like c-Jun, QM may exert a higher-level influence on the accessibility of certain gene promoters and enhancers.

Furthermore, there is growing recognition that ribosomal proteins, in their extraribosomal capacity, can interact with chromatin components. nih.gov For instance, the ribosomal protein RPL22 in Drosophila has been shown to associate with transcriptionally inactive, condensed chromatin. nih.gov Although such a role has not yet been demonstrated for QM, its nuclear localization and ability to bind transcription factors make it a plausible candidate for involvement in chromatin organization. Future research employing techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq) for QM or proximity labeling methods could uncover potential direct interactions with chromatin or histone-modifying enzymes, providing a more direct link between this ribosomal protein and the 3D organization of the genome.

Development of Advanced Tools for Studying QM's Dynamic Interactions

Understanding the full spectrum of QM's (RPL10) functions requires a sophisticated toolkit capable of dissecting its dynamic interactions with a variety of partners, including other proteins, RNA, and potentially DNA. A combination of experimental and computational approaches is essential for mapping these interactions in space and time.

Experimental Approaches:

Yeast Two-Hybrid (Y2H) Screening: This technique has already been successfully used to identify several interacting partners of QM/RPL10 in plants, including other ribosomal proteins and an RNA recognition motif protein. mdpi.comresearchgate.net It remains a powerful tool for discovering novel protein-protein interactions on a large scale.

Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS): This is a gold-standard method to confirm in vivo interactions under more physiological conditions. Co-IP can validate findings from Y2H screens and identify components of larger protein complexes involving QM.

Fluorescence-Based Techniques: Methods like Förster Resonance Energy Transfer (FRET) can be used in living cells to visualize and quantify the direct interaction between QM and its partners, such as c-Jun. nih.gov These techniques provide crucial spatial and temporal information about where and when these interactions occur within the cell.

Computational Approaches:

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the conformational dynamics of QM and how its structure changes upon binding to its partners. All-atom MD simulations can model the temporal and spatial scales of these molecular interactions. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed view of the interaction interface, hybrid QM/MM methods are becoming increasingly valuable. researchgate.net These approaches treat the most critical parts of the protein complex (e.g., the direct binding site) with high-accuracy quantum mechanics, while the rest of the system is modeled with more computationally efficient molecular mechanics. This allows for the study of electronic properties and precise interaction energies that govern the binding specificity between QM and its partners. researchgate.net

The integration of these advanced tools will be crucial for building a comprehensive model of the QM interactome and understanding how its dynamic associations regulate diverse cellular functions.

Bridging Basic Research Findings to Translational Opportunities (Excluding Clinical Applications)

The expanding knowledge of QM's (RPL10) fundamental biological roles, both within and outside the ribosome, opens up promising avenues for translational research, particularly in the field of biotechnology. While avoiding direct clinical applications, the manipulation of QM's functions holds potential for enhancing biotechnological processes.

A significant translational opportunity lies in the field of recombinant protein production. Mammalian cells are widely used as expression systems for therapeutic proteins, but optimizing protein yields is a persistent challenge. A recent study has demonstrated that engineering a specific point mutation in RPL10 (R98S), which is found in some leukemias, can enhance both the levels and fidelity of translation in mammalian cell lines. Knock-in of this mutation in HEK293T cells led to a 1.7- to 2.5-fold increase in the production of several transiently expressed recombinant proteins.

This finding suggests that specific RPL10 variants act as naturally selected "onco-ribosomes" that can be repurposed for biotechnological gain. The RPL10-R98S mutation represents a novel strategy for improving the efficiency of mammalian protein production systems, which could help reduce the high costs associated with biopharmaceutical manufacturing. Further research into how different cell types, culture conditions, and the nature of the target protein influence the effects of the RPL10-R98S mutation could maximize its utility for the protein production industry. This approach of "ribosome engineering" based on fundamental discoveries about QM/RPL10 function exemplifies a direct bridge from basic science to a valuable biotechnological application.

Q & A

Q. What is transcription factor QM, and how is it identified in eukaryotic systems?

this compound (encoded by the DXS648 gene in humans) is a conserved, c-Jun-associated regulatory protein critical for eukaryotic cellular functions. It binds DNA and interacts with c-Jun, a component of the AP-1 transcription complex. Identification involves sequence alignment tools (e.g., BLAST) to detect conserved charged residues (e.g., basic N-terminal domain) and structural analysis (e.g., amphipathic α-helices) . Experimental validation includes co-immunoprecipitation (Co-IP) for protein interactions and electrophoretic mobility shift assays (EMSAs) for DNA-binding activity .

Q. How has the evolutionary conservation of QM been characterized across species?

QM homologs exhibit extreme conservation (1% sequence divergence every ~22 million years), particularly in the first 175 residues. Comparative genomics using databases like GenBank and alignment tools (e.g., Clustal Omega) reveal conserved charged domains (e.g., proline-rich N-terminal region) critical for function. Phylogenetic analysis of homologs from diverse eukaryotes (e.g., yeast, plants, mammals) highlights its essential role .

Q. What experimental techniques are used to study QM’s subcellular localization?

Immunofluorescence microscopy with anti-QM antibodies or fluorescently tagged QM constructs (e.g., GFP fusion proteins) is standard. Subcellular fractionation (e.g., nuclear vs. cytoplasmic extraction) combined with Western blotting confirms localization. Live-cell imaging in dynamic conditions (e.g., stress responses) can reveal context-specific trafficking .

Q. How is QM’s role in transcriptional regulation validated in vitro?

In vitro assays include:

  • DNA-binding specificity : EMSAs with purified QM protein and radiolabeled DNA probes.
  • Transcriptional activity : Luciferase reporter assays with QM overexpression/knockdown in cell lines.
  • Protein-DNA interaction mapping : Chromatin immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) .

Q. What bioinformatics tools predict QM binding sites in genomic data?

Tools like TFBSPred (for humans/mice) integrate position weight matrices (PWMs) and machine learning to identify binding motifs. Cross-species alignment (e.g., UCSC Genome Browser) identifies conserved regulatory regions. Secondary structure predictors (e.g., PSIPRED) map functional domains to binding activity .

Advanced Research Questions

Q. How to resolve contradictions in QM’s functional data across experimental models?

Contradictions (e.g., pro-apoptotic vs. anti-apoptotic roles) may arise from cell-type-specific contexts or post-translational modifications. Strategies:

  • Multi-omics integration : Combine RNA-seq, proteomics, and ChIP-seq to map context-dependent interactomes.
  • Conditional knockout models : Tissue-specific QM deletion in mice to isolate roles in development vs. stress responses.
  • Phosphorylation/mutation assays : Site-directed mutagenesis of conserved residues (e.g., charged domains) to test functional redundancy .

Q. What experimental designs optimize QM’s functional analysis in high-throughput screens?

  • CRISPR-Cas9 libraries : Genome-wide screens to identify synthetic lethal partners of QM.
  • Single-cell RNA-seq : Resolve heterogeneity in QM-regulated pathways across cell populations.
  • Cross-species chimeric proteins : Replace human QM domains with homologs (e.g., yeast) to test evolutionary conservation .

Q. How to analyze QM’s role in chromatin remodeling and 3D genome organization?

  • Hi-C/ATAC-seq : Map chromatin accessibility changes in QM-depleted cells.
  • Super-resolution microscopy : Visualize QM’s spatial coordination with mediator complexes.
  • Machine learning : Train models on ENCODE data to predict QM’s impact on enhancer-promoter looping .

Q. What methodologies address challenges in studying QM’s post-translational modifications (PTMs)?

  • Mass spectrometry : Phosphoproteomics/ubiquitinomics to identify PTMs under stress conditions.
  • Functional mutagenesis : Alanine scanning of modification sites (e.g., phosphorylation at Ser/Thr residues).
  • In vitro kinase assays: Purify kinases (e.g., MAPK) to test QM modification in vitro .

Q. How to design a robust study linking QM mutations to disease phenotypes?

  • Patient-derived iPSCs : Model QM mutations (e.g., Xq28 deletions) and differentiate into affected tissues.
  • Phenotype rescue experiments : Reintroduce wild-type QM via lentiviral vectors.
  • Multi-cohort meta-analysis : Aggregate genomic data (e.g., GWAS) to correlate QM variants with clinical outcomes .

Methodological Considerations Table

Research Objective Recommended Techniques Key Citations
DNA-binding specificityEMSA, SELEX, TFBSPred
Protein interaction mappingCo-IP, Yeast two-hybrid, Proximity ligation assay (PLA)
Transcriptional output analysisRNA-seq, Single-cell RNA-seq, Luciferase reporters
Evolutionary conservationPhylogenetic alignment, Cross-species ChIP-seq
Functional redundancy testingCRISPR knockout, Dominant-negative mutants

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.